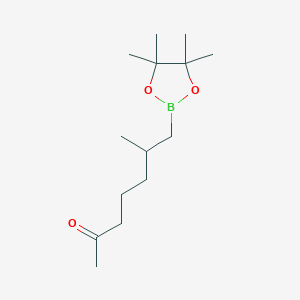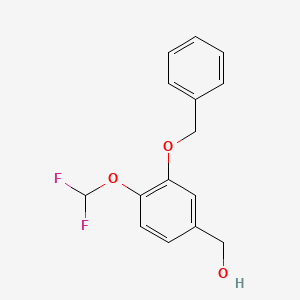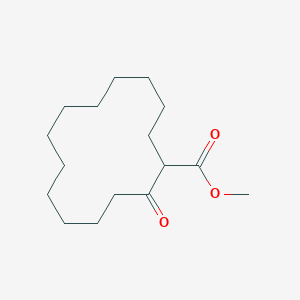
2-(Benzotriazol-1-yl)-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Benzotriazol-1-yl)-2-methylpropanoic acid is a compound that features a benzotriazole moiety attached to a methylpropanoic acid backbone. Benzotriazole derivatives are known for their versatility and have been extensively studied for their applications in various fields, including medicinal chemistry, material science, and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzotriazol-1-yl)-2-methylpropanoic acid typically involves the reaction of benzotriazole with a suitable precursor, such as 2-bromo-2-methylpropanoic acid. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
化学反应分析
Types of Reactions: 2-(Benzotriazol-1-yl)-2-methylpropanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The benzotriazole moiety can participate in nucleophilic substitution reactions, where it acts as a leaving group.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate in dimethylformamide.
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzotriazole derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound .
科学研究应用
2-(Benzotriazol-1-yl)-2-methylpropanoic acid has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antibacterial, and antiviral activities.
Material Science: The compound is utilized in the development of corrosion inhibitors, UV filters, and materials for solar and photovoltaic cells.
Industrial Applications: It serves as a synthetic auxiliary in various organic synthesis reactions, enhancing the efficiency and selectivity of the processes
作用机制
The mechanism of action of 2-(benzotriazol-1-yl)-2-methylpropanoic acid involves its interaction with molecular targets through non-covalent interactions such as hydrogen bonding and π–π stacking. These interactions enable the compound to bind with enzymes and receptors, thereby exerting its biological effects. The benzotriazole moiety plays a crucial role in stabilizing the compound and facilitating its interactions with biological molecules .
相似化合物的比较
Benzimidazole: Shares structural similarities with benzotriazole and exhibits similar biological activities.
Tolyltriazole: Another triazole derivative with comparable applications in corrosion inhibition and material science.
Uniqueness: 2-(Benzotriazol-1-yl)-2-methylpropanoic acid is unique due to its specific combination of a benzotriazole moiety with a methylpropanoic acid backbone. This unique structure imparts distinct physicochemical properties, making it a valuable compound in various scientific and industrial applications .
属性
CAS 编号 |
4233-61-8 |
|---|---|
分子式 |
C10H11N3O2 |
分子量 |
205.21 g/mol |
IUPAC 名称 |
2-(benzotriazol-1-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H11N3O2/c1-10(2,9(14)15)13-8-6-4-3-5-7(8)11-12-13/h3-6H,1-2H3,(H,14,15) |
InChI 键 |
OAWLFIWEMWMZKA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C(=O)O)N1C2=CC=CC=C2N=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Ethoxy[2-(methylamino)ethyl]oxophosphanium](/img/structure/B14148678.png)

![3-Phenylbenzo[f]quinoline](/img/structure/B14148689.png)




![4-[2-(7-Chloro-2-methyl-[1,3]thiazolo[5,4-b]indol-4-yl)ethyl]morpholine](/img/structure/B14148712.png)

![1,3,4,6,8,9-Hexahydropyrido[2,3-g]quinoline-2,7-dione](/img/structure/B14148731.png)
![N-[3-(1H-imidazol-1-yl)propyl]-1-(pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B14148735.png)
